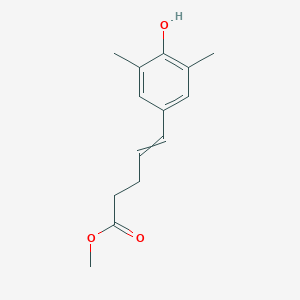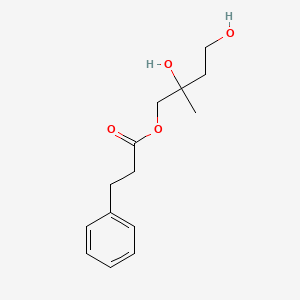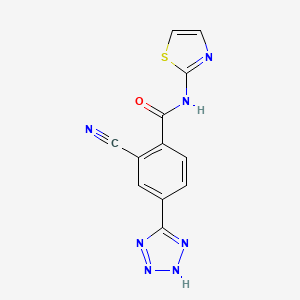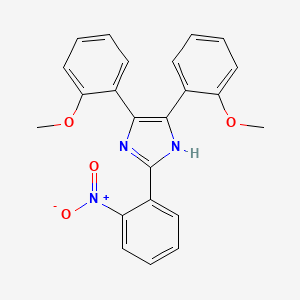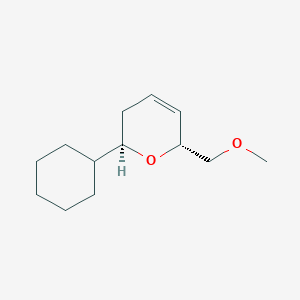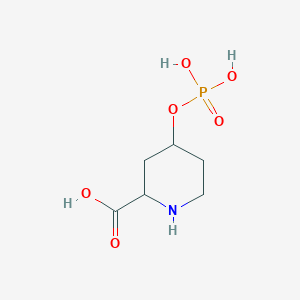![molecular formula C23H26N2 B12545920 4-[(1-Cyclohexylpiperidin-4-ylidene)methyl]naphthalene-1-carbonitrile CAS No. 147328-60-7](/img/structure/B12545920.png)
4-[(1-Cyclohexylpiperidin-4-ylidene)methyl]naphthalene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-Cyclohexylpiperidin-4-ylidene)methyl]naphthalene-1-carbonitrile is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity under specific conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Cyclohexylpiperidin-4-ylidene)methyl]naphthalene-1-carbonitrile typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the piperidine ring, followed by the introduction of the naphthalene moiety and the nitrile group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1-Cyclohexylpiperidin-4-ylidene)methyl]naphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Aplicaciones Científicas De Investigación
4-[(1-Cyclohexylpiperidin-4-ylidene)methyl]naphthalene-1-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(1-Cyclohexylpiperidin-4-ylidene)methyl]naphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichlorocobalt .
- Fenofibrate related compound A .
4-[(1-Cyclohexylpiperidin-4-ylidene)methyl]naphthalene-1-carbonitrile: shares structural similarities with other piperidine and naphthalene derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
147328-60-7 |
|---|---|
Fórmula molecular |
C23H26N2 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
4-[(1-cyclohexylpiperidin-4-ylidene)methyl]naphthalene-1-carbonitrile |
InChI |
InChI=1S/C23H26N2/c24-17-20-11-10-19(22-8-4-5-9-23(20)22)16-18-12-14-25(15-13-18)21-6-2-1-3-7-21/h4-5,8-11,16,21H,1-3,6-7,12-15H2 |
Clave InChI |
ADZNQZKQQYAMND-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2CCC(=CC3=CC=C(C4=CC=CC=C34)C#N)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12545842.png)
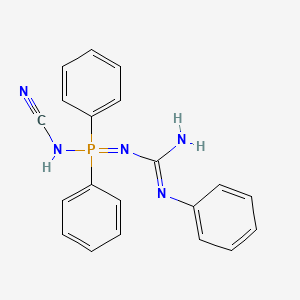
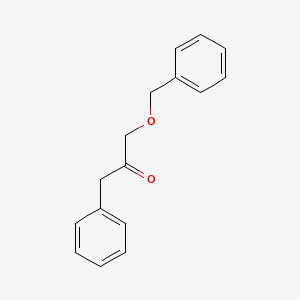
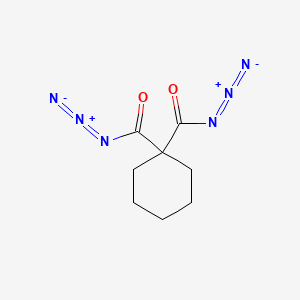
![Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-](/img/structure/B12545876.png)

![Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12545884.png)
